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Compound of Interest

Compound Name: Tetrahydrohomofolic acid

Cat. No.: B1681283 Get Quote

For researchers and drug development professionals navigating the landscape of antifolate

cancer therapies, this guide provides a detailed comparison of preclinical and clinical trial data

for key Tetrahydrohomofolic acid (THHFA) analogs. We focus on Lometrexol, a direct THHFA

analog, and compare its performance with other notable folate antagonists, Pralatrexate and

Aminopterin. This objective analysis is supported by experimental data to inform further

research and development.

Mechanism of Action: A Tale of Two Targets
The primary mechanism of action for these analogs revolves around the disruption of folate

metabolism, which is crucial for the synthesis of nucleotides and ultimately DNA replication in

rapidly dividing cancer cells. However, they achieve this through different enzymatic targets.

Lometrexol (5,10-dideazatetrahydrofolate - DDATHF) is a potent inhibitor of glycinamide

ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis

pathway. By blocking GARFT, Lometrexol depletes the intracellular pool of purines (adenine

and guanine), leading to cell cycle arrest and apoptosis.

In contrast, Pralatrexate and the historical antifolate Aminopterin primarily target dihydrofolate

reductase (DHFR). DHFR is essential for regenerating tetrahydrofolate, a vital cofactor for the

synthesis of purines and thymidylate. Inhibition of DHFR leads to a depletion of both purines

and thymidylate, thereby halting DNA synthesis. Pralatrexate was specifically designed for

enhanced uptake and intracellular retention in tumor cells compared to older antifolates like

methotrexate.
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Caption: Mechanisms of action for Lometrexol, Pralatrexate, and Aminopterin.
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Preclinical Data Comparison
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of the three analogs

in various cancer models.

In Vitro Cytotoxicity (IC50 Values)
Analog Cell Line Cancer Type IC50 (nM) Reference

Lometrexol CCRF-CEM
Human

Leukemia
2.9 [1]

L1210 Murine Leukemia ~4

Pralatrexate RL

Transformed

Follicular

Lymphoma

23 [2]

HT
Diffuse Large B-

cell Lymphoma
3.0 [2]

Raji
Burkitt's

Lymphoma
2 [2]

H9 T-cell Lymphoma 3.3 [3]

Aminopterin CCRF-CEM
Human

Leukemia
4.4 [4]

L1210 Murine Leukemia - [4]

Pediatric

Leukemia/Lymph

oma Cell Lines

Leukemia/Lymph

oma
Median: 17 [5]

In Vivo Efficacy in Xenograft Models
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Analog Tumor Model
Dosing

Schedule

Tumor Growth

Inhibition (TGI)
Reference

Lometrexol
C3H Mammary

Adenocarcinoma
-

Significant

antitumor activity
[6]

Colon and

Pancreatic

Xenografts

- Excellent efficacy [1]

Pralatrexate

HT and RL

Lymphoma

Xenografts

-

Superior TGI

compared to

methotrexate;

complete

regression in

some models

[2]

NOG Murine

Model of T-cell

Lymphoma

-

Enhanced

efficacy in

combination with

romidepsin

[7]

Aminopterin

ALL Xenografts

(ALL-3, ALL-16,

ALL-19)

0.25-0.5 mg/kg,

i.p.

Significantly

delayed

progression

[8]

Clinical Trial Data Comparison
The clinical development of these analogs has revealed distinct pharmacokinetic profiles,

toxicities, and levels of efficacy.

Pharmacokinetic Parameters
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Analog
Phase I/II

Trial

Mean Half-

life (t1/2)

Mean

Clearance

Volume of

Distribution

(Vd)

Reference

Lometrexol Phase I

t1/2α: 0.23 ±

0.1 ht1/2β:

2.9 ± 1.4

ht1/2γ: 25.0 ±

48.7 h

1.6 ± 0.6

L/h/m²
8.9 ± 4.1 L/m² [9]

Pralatrexate
Phase I

(NSCLC)
8 h (terminal) - - [10]

Aminopterin Phase I 3.64 ± 0.28 h - - [11][12]

Clinical Efficacy and Dose-Limiting Toxicities

Analog

Indication in

Clinical

Trials

Overall

Response

Rate (ORR)

Complete

Response

(CR)

Dose-

Limiting

Toxicities

(DLTs)

Reference

Lometrexol
Refractory

Solid Tumors
- -

Thrombocyto

penia,

Mucositis

[13][14]

Pralatrexate

Relapsed/Ref

ractory

Peripheral T-

cell

Lymphoma

(PROPEL

study)

29% 11%

Mucositis,

Thrombocyto

penia

[15][16]

Aminopterin
Refractory

Malignancies

CR in 1

patient

(endometrial

adenocarcino

ma)

1/20 patients
Mucosal

toxicity
[11][12]
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below

are representative protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000

cells per well and allowed to adhere overnight.

Drug Treatment: Cells are treated with serial dilutions of the Tetrahydrohomofolic acid
analog (e.g., Lometrexol, Pralatrexate, or Aminopterin) for 72 hours.

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to

allow for the formation of formazan crystals by viable cells.

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value is determined by plotting cell viability against the logarithm of the drug

concentration.
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Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
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In Vivo Xenograft Tumor Model
Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected

into the flank of immunodeficient mice (e.g., nude or SCID mice).

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Randomization: Mice are randomized into control and treatment groups.

Drug Administration: The Tetrahydrohomofolic acid analog is administered according to a

predetermined dosing schedule (e.g., intraperitoneally or intravenously). The control group

receives a vehicle control.

Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using

calipers.

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the

mean tumor volume between the treated and control groups at the end of the study.
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Caption: General workflow for an in vivo xenograft tumor model study.
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This comparative guide highlights the distinct preclinical and clinical profiles of Lometrexol,

Pralatrexate, and Aminopterin. Lometrexol's unique mechanism of targeting GARFT sets it

apart from the DHFR inhibitors Pralatrexate and Aminopterin. While all three agents have

demonstrated antitumor activity, their efficacy, pharmacokinetic properties, and toxicity profiles

vary, underscoring the importance of selecting the appropriate analog for specific cancer types

and patient populations. The provided experimental protocols offer a foundation for researchers

to further investigate these and other novel Tetrahydrohomofolic acid analogs in the ongoing

effort to develop more effective and targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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